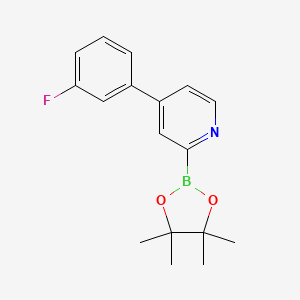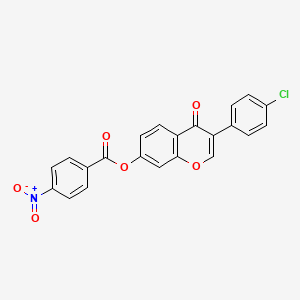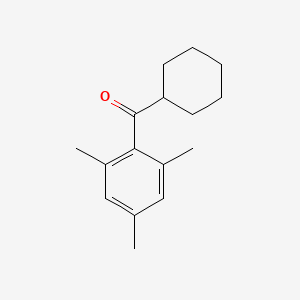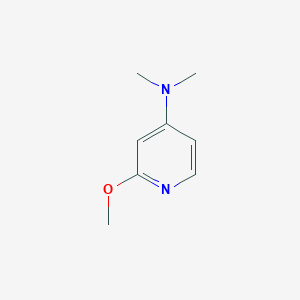
4-(3-Fluorophenyl)pyridine-2-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluorophenyl)pyridine-2-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Métodos De Preparación
The synthesis of 4-(3-Fluorophenyl)pyridine-2-boronic acid pinacol ester typically involves several key steps:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation.
Palladium-Catalyzed Cross-Coupling: Another approach is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.
Industrial production methods typically scale up these laboratory procedures, optimizing reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(3-Fluorophenyl)pyridine-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form alcohols or other oxygen-containing functional groups.
Amination: The compound can undergo amination reactions to form amines.
Halogenation: Halogenation reactions can introduce halogen atoms into the molecule.
Common reagents used in these reactions include palladium catalysts, oxidizing agents, amines, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(3-Fluorophenyl)pyridine-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism by which 4-(3-Fluorophenyl)pyridine-2-boronic acid pinacol ester exerts its effects is through its role in Suzuki–Miyaura coupling reactions. In these reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic structures with high precision.
Comparación Con Compuestos Similares
Similar compounds to 4-(3-Fluorophenyl)pyridine-2-boronic acid pinacol ester include other boronic esters and acids, such as:
- 4-Pyridineboronic acid pinacol ester
- 4-(Trifluoromethyl)phenylboronic acid
- 2-(4-Pyridyl)-4,4,5,5-tetramethyl-1,3-dioxaborolane
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
Propiedades
Número CAS |
1402172-83-1 |
|---|---|
Fórmula molecular |
C17H19BFNO2 |
Peso molecular |
299.1 g/mol |
Nombre IUPAC |
4-(3-fluorophenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)15-11-13(8-9-20-15)12-6-5-7-14(19)10-12/h5-11H,1-4H3 |
Clave InChI |
IJKNIDHZTDFXFJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117081.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B14117096.png)
![Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)-](/img/structure/B14117097.png)



![N-(2-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117123.png)
![(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B14117131.png)



acetate](/img/structure/B14117186.png)
